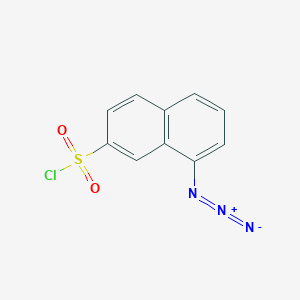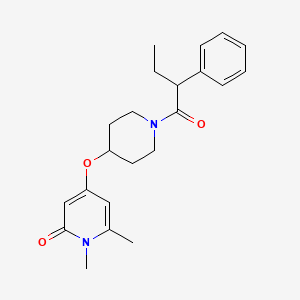
1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as DM-235 and is a member of the pyridinone family of compounds. DM-235 has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
Research involves the synthesis and structural analysis of related pyridine and piperidine derivatives. For instance, the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, highlighting methodologies that could potentially be adapted for the synthesis of the requested compound (Rahmouni et al., 2014). Additionally, the crystal and molecular structures of dimethylisothiazolopyridinone derivatives were described, emphasizing the importance of structural elucidation in understanding the properties of these compounds (Karczmarzyk & Malinka, 2004).
Biological Activities
Pyridine derivatives exhibit diverse biological activities, including insecticidal and antimicrobial properties. For example, some pyridine derivatives have been found to possess significant insecticidal activity against cowpea aphid, potentially indicating the utility of related structures in agricultural applications (Bakhite et al., 2014). Moreover, antimicrobial evaluation of new pyridine-2(1H)-thiones and related compounds provides insight into the potential pharmacological applications of pyridine-based molecules (Othman, 2013).
Material Science Applications
Compounds containing pyridine and piperidine units have also been investigated for their potential in material science. For instance, modulating spin dynamics of cyclic LnIII-radical complexes using phenyltrifluoroacetylacetonate coligand explores the magnetic properties of lanthanide-radical systems, which could be relevant to the development of molecular magnets and other advanced materials (Mei et al., 2012).
Propriétés
IUPAC Name |
1,6-dimethyl-4-[1-(2-phenylbutanoyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-20(17-8-6-5-7-9-17)22(26)24-12-10-18(11-13-24)27-19-14-16(2)23(3)21(25)15-19/h5-9,14-15,18,20H,4,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZGPPQJFKQRMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)
![3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B2406171.png)

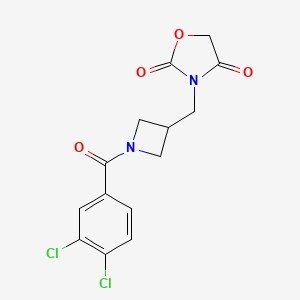
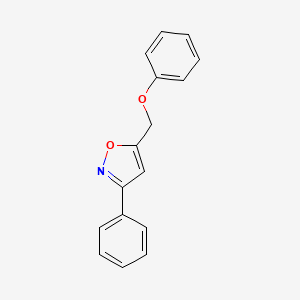
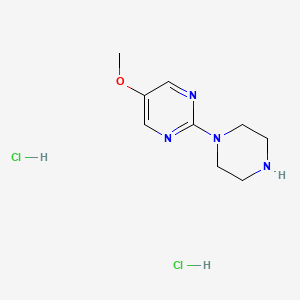
![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)

![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)
![N~1~-(2-chlorophenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)
